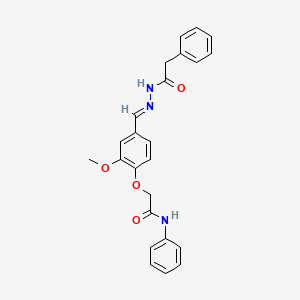
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione is a synthetic organic compound that belongs to the class of isochromene derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromen-1,3-dion umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Die Reaktionsbedingungen können Folgendes umfassen:
Lösungsmittel: Häufige Lösungsmittel wie Dichlormethan, Ethanol oder Toluol.
Katalysatoren: Saure Katalysatoren wie Schwefelsäure oder basische Katalysatoren wie Natriumhydroxid.
Temperatur: Reaktionen werden häufig bei erhöhten Temperaturen im Bereich von 50 °C bis 150 °C durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Verfahren wie Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromen-1,3-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann zu Alkoholen oder Alkanen reduziert werden.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an verschiedenen Positionen des aromatischen Rings auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen führen, während die Reduktion zu Alkoholen führt.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder antitumorale Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromen-1,3-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Diese können umfassen:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen und so biochemische Signalwege beeinflussen.
Rezeptorbindung: Sie kann an bestimmte Rezeptoren binden und so zelluläre Reaktionen modulieren.
Signaltransduktion: Die Verbindung kann Signaltransduktionswege beeinflussen und so zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromen-1,3-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Isochromen-Derivate: Verbindungen mit ähnlichen Grundstrukturen, aber unterschiedlichen Substituenten.
Hydroxyalkynyl-Benzo-Verbindungen: Moleküle mit ähnlichen funktionellen Gruppen, aber unterschiedlichen aromatischen Systemen.
Einzigartigkeit
Die Einzigartigkeit von 6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo(DE)isochromen-1,3-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C17H12O4 |
|---|---|
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
8-(3-hydroxy-3-methylbut-1-ynyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
InChI |
InChI=1S/C17H12O4/c1-17(2,20)9-8-10-6-7-13-14-11(10)4-3-5-12(14)15(18)21-16(13)19/h3-7,20H,1-2H3 |
InChI-Schlüssel |
REIOAPDEQYXHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11990917.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
![(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990958.png)
![4-(2-chlorobenzyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]piperazin-1-amine](/img/structure/B11990967.png)

![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-chlorophenyl)methanone](/img/structure/B11990975.png)
![disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-5-methylbenzenesulfonate](/img/structure/B11990976.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990988.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991008.png)
